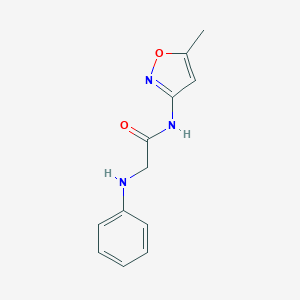![molecular formula C20H22N2O5 B271066 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MOPEC and has been the subject of extensive research for its unique properties and potential uses.
作用機序
The mechanism of action of MOPEC is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins within cells. This inhibition leads to a decrease in cell growth and proliferation, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
MOPEC has been shown to have a range of biochemical and physiological effects. It has been found to be non-toxic and non-immunogenic, making it a safe option for use in various scientific research applications. Additionally, MOPEC has been found to have low cytotoxicity, meaning it does not harm healthy cells.
実験室実験の利点と制限
The advantages of using MOPEC in lab experiments include its ability to cross the blood-brain barrier and its low cytotoxicity. However, its synthesis process can be complex and time-consuming, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for MOPEC research. One potential area of research is its use in targeted drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and potential uses in cancer treatment. MOPEC may also have potential applications in other fields, such as neuroscience and immunology.
In conclusion, 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate, or MOPEC, is a chemical compound that has shown promising results in various scientific research applications. Its potential uses in drug delivery systems and cancer treatment make it an area of interest for future research. While its synthesis process can be complex, its low cytotoxicity and ability to cross the blood-brain barrier make it a safe option for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
MOPEC can be synthesized through a multi-step process that involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with ethyl chloroformate to form 2-(5-methyl-1,2-oxazol-3-yl)ethyl chloroformate. This intermediate compound is then reacted with cyclohexanecarboxylic acid in the presence of a base to form MOPEC.
科学的研究の応用
MOPEC has shown promising results in various scientific research applications. It has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, MOPEC has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
製品名 |
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-benzoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-13-11-17(22-27-13)21-18(23)12-26-20(25)16-10-6-5-9-15(16)19(24)14-7-3-2-4-8-14/h2-4,7-8,11,15-16H,5-6,9-10,12H2,1H3,(H,21,22,23) |
InChIキー |
MKHHJPJKZOCKQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CCCCC2C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CCCCC2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)


